Welcome to the BenchChem Online Store!
molecular formula C18H24N6O B1667358 Bohemine CAS No. 189232-42-6

Bohemine

Cat. No. B1667358
M. Wt: 340.4 g/mol
InChI Key: OPQGFIAVPSXOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06703395B2

Procedure details

2-Chloroderivative (2) (0.5 mmol) and 3 ml of 3-aminopropanol were heated for 3 hours to 160° C. (sealed ampoule). Excess of the amine was evaporated at a temperature below 70° C. and the residue was purified by column chromatography (stepwise 0; 1; 2% MEOH in CHCl3) and crystallized from diethyl ether afforded the product in 82% yield; m.p. 98-101° C.
Name
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[N:17]=[C:16](Cl)[N:15]=[C:14]2[C:10]=1[N:11]=[CH:12][N:13]2[CH:19]([CH3:21])[CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:22][CH2:23][CH2:24][CH2:25][OH:26]>>[OH:26][CH2:25][CH2:24][CH2:23][NH:22][C:16]1[N:15]=[C:14]2[C:10]([N:11]=[CH:12][N:13]2[CH:19]([CH3:21])[CH3:20])=[C:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:17]=1

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C2N=CN(C2=NC(=N1)Cl)C(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
NCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of the amine was evaporated at a temperature below 70° C.
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (stepwise 0
CUSTOM
Type
CUSTOM
Details
2% MEOH in CHCl3) and crystallized from diethyl ether
CUSTOM
Type
CUSTOM
Details
afforded the product in 82% yield

Outcomes

Product
Name
Type
Smiles
OCCCNC1=NC(=C2N=CN(C2=N1)C(C)C)NCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.